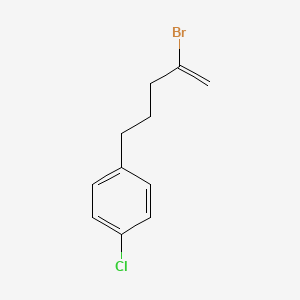

2-Bromo-5-(4-chlorophenyl)-1-pentene

Description

Properties

IUPAC Name |

1-(4-bromopent-4-enyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrCl/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCZAQPVBDFBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-(4-chlorophenyl)-1-pentene generally follows a multi-step synthetic pathway involving:

Bromination of Pentene Backbone:

The initial step involves the selective bromination of pentene at the 2-position. This is commonly achieved by free radical bromination using N-bromosuccinimide (NBS) as the bromine source in the presence of radical initiators such as benzoyl peroxide. This method ensures regioselective introduction of the bromine atom adjacent to the alkene moiety.Introduction of the 4-Chlorophenyl Group:

After bromination, the 4-chlorophenyl substituent is introduced typically via Friedel-Crafts alkylation or through cross-coupling reactions. The Friedel-Crafts approach uses 4-chlorophenyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate electrophilic aromatic substitution onto the bromopentene intermediate.Cross-Coupling Reactions:

More modern and efficient synthetic routes utilize palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. In this method, a brominated pentene derivative is coupled with 4-chlorophenylboronic acid under inert atmosphere (e.g., nitrogen) using palladium catalysts to form the desired product with high regio- and stereochemical control.

Industrial Production Methods

Batch Process:

Industrial synthesis often employs a batch process where reactants are sequentially combined under controlled temperature and pressure conditions. This allows for careful monitoring of reaction progress and optimization of yields.Continuous Flow Process:

For large-scale production, continuous flow reactors are utilized to improve reaction efficiency, reproducibility, and safety. Continuous flow allows precise control over reaction parameters such as temperature, residence time, and reagent mixing, minimizing by-products and enhancing product purity.

Optimization of Reaction Parameters

Recent research has demonstrated that the use of specific solvents and catalysts can significantly improve the synthesis of 2-Bromo-5-(4-chlorophenyl)-1-pentene:

| Parameter | Conditions Used | Outcome |

|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF) | Improved solubility and yield |

| Catalyst | Hexamethylphosphoric triamide (HMPA) | Enhanced reaction rate and purity |

| Temperature | Controlled heating (60–80 °C) | Optimal bromination and coupling |

| Radical Initiator | Benzoyl peroxide | Efficient bromine radical formation |

| Palladium Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | High coupling efficiency |

This optimized protocol simplifies the synthesis process, making it suitable for scale-up in industrial settings while maintaining high product quality.

Detailed Synthetic Procedure Example

Step 1: Bromination of 1-Pentene

- Reagents: 1-pentene, N-bromosuccinimide (NBS), benzoyl peroxide (radical initiator)

- Conditions: Reflux in an inert solvent such as carbon tetrachloride or dichloromethane under nitrogen atmosphere

- Outcome: Formation of 2-bromopentene intermediate with regioselective bromination at the 2-position

Step 2: Friedel-Crafts Alkylation

- Reagents: 2-bromopentene, 4-chlorophenyl chloride, aluminum chloride (AlCl3)

- Conditions: Anhydrous environment, low temperature (0–5 °C) initially, then gradual warming to room temperature

- Outcome: Electrophilic substitution of the 4-chlorophenyl group onto the pentene chain, yielding 2-Bromo-5-(4-chlorophenyl)-1-pentene

Alternative Step 2: Suzuki-Miyaura Cross-Coupling

- Reagents: 2-bromopentene, 4-chlorophenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

- Conditions: Inert atmosphere (N2), solvent such as toluene or DMF, heating at 80–100 °C

- Outcome: Coupling of the 4-chlorophenyl group with the brominated alkene to form the target compound with high selectivity and yield.

Analytical Characterization

To confirm the successful synthesis and purity of 2-Bromo-5-(4-chlorophenyl)-1-pentene, the following techniques are employed:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm regiochemistry and substitution pattern | ^1H and ^13C NMR spectra compared with theoretical data |

| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS to detect isotopic pattern of Br and Cl |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Monitor reaction progress and purity | Detect intermediates and by-products |

| X-ray Crystallography | Determine stereochemistry if crystalline | Structural confirmation via SHELXL refinement |

These methods ensure the compound’s identity and suitability for further applications.

Summary Table: Preparation Methods Overview

| Step | Method/Reaction Type | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Bromination | Free Radical Bromination | NBS, benzoyl peroxide | Reflux, inert solvent | Regioselective bromination at C-2 |

| Aromatic Substitution | Friedel-Crafts Alkylation | 4-chlorophenyl chloride, AlCl3 | Low temp to RT, anhydrous | Electrophilic aromatic substitution |

| Cross-Coupling | Suzuki-Miyaura Coupling | 4-chlorophenylboronic acid, Pd catalyst, base | 80–100 °C, inert atmosphere | High selectivity and yield |

| Industrial Scale | Continuous Flow or Batch | Optimized solvents and catalysts | Controlled temperature and pressure | Enhanced reproducibility and purity |

Chemical Reactions Analysis

Reduction Reactions

The bromine atom undergoes hydrogenolysis under catalytic hydrogenation conditions. For example, hydrogenation with Raney nickel catalyst at 5–10 atm pressure removes bromine and reduces the alkene to form saturated derivatives .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Dehalogenation + alkene saturation | H₂ (5–10 atm), Raney Ni, 25°C | 5-(4-chlorophenyl)pentane | 85–92% |

This reaction demonstrates selectivity for bromine removal while preserving the chlorophenyl group. Higher pressures (>15 atm) may lead to over-reduction of aromatic rings .

Substitution Reactions

The bromine atom participates in nucleophilic substitution (SN2) with amines, alkoxides, or thiols. For example:

Kinetic studies indicate steric hindrance from the chlorophenyl group reduces substitution rates compared to non-aromatic analogs .

Oxidation Reactions

The alkene moiety undergoes epoxidation or dihydroxylation. For instance:

Epoxidation shows cis stereoselectivity due to the electron-withdrawing chlorophenyl group stabilizing the transition state .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids:

| Catalyst | Base | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 2-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1-pentene | 88% |

This reaction retains the alkene functionality, enabling modular synthesis of polyaromatic systems .

Elimination Reactions

Base-induced β-elimination forms conjugated dienes:

| Base | Conditions | Product |

|---|---|---|

| DBU (1,8-diazabicycloundec-7-ene) | Toluene, 110°C, 3 hr | 5-(4-Chlorophenyl)-1,3-pentadiene |

This pathway competes with substitution under strongly basic conditions .

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity enables chemists to construct various derivatives through reactions such as halogenation, oxidation, and reduction. For instance, it can be transformed into 2-Bromo-5-(4-chlorophenyl)-1-pentenal (an aldehyde) or 2-Bromo-5-(4-chlorophenyl)-1-pentanoic acid (a carboxylic acid) via oxidation processes.

Synthetic Routes

The synthesis of 2-Bromo-5-(4-chlorophenyl)-1-pentene can be achieved through several methods:

- Halogenation : Utilizing bromine sources to introduce the bromine atom.

- Cross-Coupling Reactions : Techniques like Suzuki-Miyaura coupling can be employed to attach various functional groups, enhancing the compound's utility in creating diverse chemical entities.

Biological Research

Probe in Biological Studies

In biological research, 2-Bromo-5-(4-chlorophenyl)-1-pentene is used as a probe to study molecular interactions and pathways within biological systems. Its structural features allow it to interact with enzymes and receptors, providing insights into cellular functions and signaling pathways .

Potential Therapeutic Applications

The compound's ability to modulate biological processes makes it a candidate for developing therapeutic agents. Research into its interactions with specific biomolecules could lead to the discovery of new drugs targeting various diseases.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, 2-Bromo-5-(4-chlorophenyl)-1-pentene is employed in the production of specialty chemicals with specific properties. Its versatility allows it to serve as a precursor for materials used in pharmaceuticals, agrochemicals, and other chemical industries .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis process of 2-Bromo-5-(4-chlorophenyl)-1-pentene using N,N-dimethylformamide (DMF) as a solvent and hexamethylphosphoric triamide as a catalyst. The results indicated that this method simplifies the existing synthesis process while improving yield and purity, making it suitable for large-scale industrial production .

Research evaluating the biological activity of 2-Bromo-5-(4-chlorophenyl)-1-pentene revealed its potential effects on cellular signaling pathways. The compound was shown to influence enzyme activity, suggesting its role in modulating metabolic processes within cells .

Mechanism of Action

The mechanism by which 2-Bromo-5-(4-chlorophenyl)-1-pentene exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

5-Bromo-1-pentene (CAS 1119-51-3)

- Molecular Formula : C₅H₉Br

- Molecular Weight : 149.03 g/mol

- Key Differences :

- Lacks the 4-chlorophenyl group, resulting in lower molecular weight and polarity.

- Bromine at the terminal (C5) position vs. C2 in the target compound, affecting elimination pathways (e.g., E2 reactions require β-hydrogens near Br).

- Simpler structure likely increases volatility compared to the aromatic-substituted target compound.

1-Pentene and 2-Pentene Isomers

- Molecular Formula : C₅H₁₀ (both isomers)

- Molecular Weight : 70.13 g/mol

- Key Differences: Non-halogenated alkenes with significantly lower molecular weights. Combustion studies show 2-pentene ignites faster than 1-pentene due to isomer-specific kinetics. The target compound’s halogen substituents would likely reduce flammability but increase stability in substitution reactions.

Fluorinated Pentenes (e.g., 1,1,2,3,3,4,4,5,5,5-decafluoro-1-pentene)

- Molecular Formula : C₅F₁₀

- Molecular Weight : 262.04 g/mol

- Key Differences :

- Fluorine’s high electronegativity imparts chemical inertness and thermal stability, contrasting with the target compound’s bromine and chlorophenyl reactivity.

- Applications diverge: fluorinated alkenes are used in refrigerants and surfactants, while halogenated aromatics like the target compound may serve as synthetic intermediates.

Chlorophenyl-Containing Heterocycles (e.g., 2-Bromo-5-(4-chlorophenyl)-1,3-thiazole)

- Molecular Formula : C₉H₅BrClNS

- Molecular Weight : 274.57 g/mol

- Key Differences: Thiazole ring introduces sulfur and nitrogen, altering electronic properties and reactivity (e.g., aromatic electrophilic substitution vs. alkene addition).

Physicochemical and Reactivity Comparison

Table 1: Structural and Functional Comparison

Biological Activity

2-Bromo-5-(4-chlorophenyl)-1-pentene is a halogenated organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-(4-chlorophenyl)-1-pentene is , with a molecular weight of approximately 259.58 g/mol. The compound features a pentene group, which includes a double bond that enhances its reactivity. The presence of both bromine and chlorine atoms in its structure suggests potential antimicrobial and anticancer properties, typical of many halogenated compounds.

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. Preliminary studies suggest that 2-Bromo-5-(4-chlorophenyl)-1-pentene may exhibit similar activity, although specific data on this compound is limited. Research indicates that compounds with analogous structures often demonstrate significant antimicrobial effects against various pathogens.

Cytotoxic Effects

Research into the cytotoxic effects of halogenated alkenes suggests that 2-Bromo-5-(4-chlorophenyl)-1-pentene could potentially induce cell death in cancer cells. This is particularly relevant in the context of anticancer drug development, where halogenated compounds have been shown to interact with cellular mechanisms leading to apoptosis .

The exact mechanism by which 2-Bromo-5-(4-chlorophenyl)-1-pentene exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, altering their activity and influencing cellular signaling pathways related to growth and apoptosis .

Potential Molecular Targets

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic processes.

- Receptors : Interaction with cellular receptors could modulate signaling pathways essential for cell survival and proliferation.

Research Findings and Case Studies

A review of related literature highlights several studies focusing on the biological activities of similar compounds:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Bromo-5-(4-chlorophenyl)-1-pentene?

Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki or Heck reactions) due to the halogenated aromatic and alkene moieties. For example:

- Palladium-catalyzed coupling : Use 4-chlorophenylboronic acid with a brominated alkene precursor under inert conditions (e.g., N₂ atmosphere) .

- Grignard reagent addition : Introduce the 4-chlorophenyl group via nucleophilic attack on a bromo-pentenyl electrophile .

Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using GC-MS or TLC to monitor intermediates .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry of the alkene and substituent positions on the aromatic ring. Compare chemical shifts with DFT-calculated spectra (e.g., using Multiwfn for electron density analysis) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine/chlorine .

- X-ray crystallography : Resolve stereochemical ambiguities via SHELXL refinement (if crystalline) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in substitution or oxidation reactions?

Answer:

- Electron localization analysis : Use Multiwfn to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. For example, the bromine atom’s σ-hole may drive SN2 reactivity .

- Docking studies : AutoDock4 simulates interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or oxidation products .

- DFT calculations : Compare activation energies for possible reaction pathways (e.g., allylic bromine substitution vs. alkene epoxidation) .

Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts in oxidation reactions)?

Answer:

- Mechanistic probing : Conduct kinetic isotope effect (KIE) studies or trap reactive intermediates (e.g., epoxides) with nucleophiles .

- High-throughput screening : Vary oxidants (e.g., mCPBA vs. OsO₄) and analyze products via LC-MS/MS. Cross-reference with kinetic models from 1-pentene oxidation studies .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables causing yield discrepancies .

Q. What strategies stabilize 2-Bromo-5-(4-chlorophenyl)-1-pentene during storage?

Answer:

Q. How to study its interactions with biological targets (e.g., enzyme inhibition)?

Answer:

- Surface plasmon resonance (SPR) : Measure binding kinetics to purified proteins .

- Cellular assays : Treat engineered cell lines (e.g., HEK293) and quantify downstream signaling markers via Western blot .

- Cryo-EM/X-ray co-crystallization : Resolve ligand-protein complexes to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.